molecular formula C8H5Cl2NO3 B12339167 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde

Cat. No.: B12339167
M. Wt: 234.03 g/mol
InChI Key: VJTZVNXLMYBOSY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H5Cl2NO3 and a molecular weight of 234.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 2-methyl-4,5-dichlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which provide distinct reactivity and applications compared to other benzaldehyde derivatives. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for versatile chemical transformations .

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

4,5-dichloro-2-methyl-3-nitrobenzaldehyde

InChI

InChI=1S/C8H5Cl2NO3/c1-4-5(3-12)2-6(9)7(10)8(4)11(13)14/h2-3H,1H3

InChI Key

VJTZVNXLMYBOSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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